molecular formula C12H10N2O3 B1587806 4-((2-Nitrophenyl)amino)phenol CAS No. 54381-08-7

4-((2-Nitrophenyl)amino)phenol

Cat. No.: B1587806
CAS No.: 54381-08-7
M. Wt: 230.22 g/mol
InChI Key: HSDSBIUUVWRHTM-UHFFFAOYSA-N
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Description

4-((2-Nitrophenyl)amino)phenol is an organic compound characterized by the presence of both nitro and amino groups attached to a phenol ring

Biochemical Analysis

Biochemical Properties

HC Orange 1 plays a significant role in biochemical reactions, particularly in the context of its use as a color additive. It interacts with various enzymes, proteins, and other biomolecules. For instance, HC Orange 1 has been shown to interact with antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) in goldfish liver tissue . These interactions suggest that HC Orange 1 can induce oxidative stress, leading to the activation of antioxidant defense mechanisms. Additionally, HC Orange 1 may interact with other biomolecules involved in detoxification processes, highlighting its potential impact on cellular redox balance.

Cellular Effects

HC Orange 1 exerts various effects on different types of cells and cellular processes. In goldfish liver cells, exposure to HC Orange 1 resulted in significant changes in antioxidant defense parameters, including increased levels of reduced glutathione (GSH) and enhanced activities of SOD, CAT, and GST These changes indicate that HC Orange 1 induces oxidative stress, prompting cells to activate their antioxidant defense systems

Molecular Mechanism

The molecular mechanism of HC Orange 1 involves its interactions with various biomolecules at the molecular level. HC Orange 1 can bind to enzymes and proteins, potentially inhibiting or activating their functions. For example, HC Orange 1 has been shown to interact with antioxidant enzymes, leading to their activation and subsequent reduction of oxidative stress Additionally, HC Orange 1 may influence gene expression by modulating transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HC Orange 1 can change over time. Studies on goldfish exposed to HC Orange 1 revealed that the compound’s concentration in water decreased rapidly within the first 24 hours, reaching equilibrium thereafter The concentration of HC Orange 1 in goldfish liver tissue peaked at 24 hours and then gradually decreased These findings suggest that HC Orange 1 undergoes metabolic clearance in vivo, with its effects diminishing over time

Dosage Effects in Animal Models

The effects of HC Orange 1 vary with different dosages in animal models. In goldfish, exposure to 1.0 mg/L HC Orange 1 for varying durations resulted in dose-dependent changes in antioxidant defense parameters . Higher doses of HC Orange 1 led to more pronounced oxidative stress and greater activation of antioxidant enzymes. Excessive doses of HC Orange 1 may also induce toxic effects, including cellular damage and impaired physiological functions. These findings highlight the importance of determining safe dosage levels for HC Orange 1 in various applications.

Metabolic Pathways

HC Orange 1 is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress. In goldfish, HC Orange 1 exposure led to increased activities of antioxidant enzymes such as SOD, CAT, and GST, indicating its involvement in redox metabolism . Additionally, HC Orange 1 may interact with other enzymes and cofactors involved in metabolic processes, although specific details on these interactions are still under investigation. Understanding the metabolic pathways of HC Orange 1 is crucial for assessing its potential impact on cellular and organismal health.

Transport and Distribution

The transport and distribution of HC Orange 1 within cells and tissues are essential for understanding its biological effects. In goldfish, HC Orange 1 was found to accumulate in liver tissue, with its concentration peaking at 24 hours post-exposure This accumulation suggests that HC Orange 1 is transported to the liver, where it may undergo metabolic processing and clearance

Subcellular Localization

The subcellular localization of HC Orange 1 can affect its activity and function. In goldfish liver cells, HC Orange 1 was found to localize primarily in the cytoplasm, where it interacts with antioxidant enzymes and other biomolecules This cytoplasmic localization suggests that HC Orange 1 may influence cellular redox balance and other metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Nitrophenyl)amino)phenol typically involves the nitration of phenol followed by a series of reduction and substitution reactions. One common method includes the nitration of phenol using dilute nitric acid at controlled temperatures to produce a mixture of 2-nitrophenol and 4-nitrophenol . The desired this compound can then be obtained through selective reduction and substitution reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-((2-Nitrophenyl)amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Sodium dithionite, zinc, iron in concentrated hydrochloric acid.

    Catalysts: Sulfuric acid for esterification reactions.

    Nucleophiles: Various nucleophiles for substitution reactions.

Major Products:

    4-Aminophenol: Formed through the reduction of the nitro group.

    Esters: Formed through esterification reactions with carboxylic acids.

Scientific Research Applications

4-((2-Nitrophenyl)amino)phenol has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-nitroanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-8,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDSBIUUVWRHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068949
Record name Phenol, 4-[(2-nitrophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54381-08-7
Record name HC Orange 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54381-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Orange no. 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[(2-nitrophenyl)amino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-[(2-nitrophenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[(o-nitrophenyl)amino]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.739
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Record name HC ORANGE NO. 1
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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